Acrylamide, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)-
CAS No.: 695223-39-3
Cat. No.: VC7702315
Molecular Formula: C19H20N2O4
Molecular Weight: 340.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695223-39-3 |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.379 |
| IUPAC Name | (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C19H20N2O4/c1-13-4-6-16(25-13)11-15(12-20)19(22)21-9-8-14-5-7-17(23-2)18(10-14)24-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22)/b15-11+ |
| Standard InChI Key | DCPOGRBHLIUKER-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s systematic IUPAC name is (E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methylfuran-2-yl)prop-2-enamide, reflecting its stereochemistry and functional group arrangement. Key physicochemical properties include:
The E-configuration of the α,β-unsaturated acrylamide group is critical for its electronic properties and biological activity, as confirmed by computational modeling. The 5-methylfuran moiety contributes to lipophilicity, enhancing membrane permeability in biological systems.
Spectroscopic and Computational Data
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InChI Key: DCPOGRBHLIUKER-RVDMUPIBSA-N
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Topological Polar Surface Area (TPSA): 85.3 Ų, indicating moderate solubility in polar solvents .
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LogP: 1.79, suggesting balanced hydrophobicity for drug-like molecules .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via a Knoevenagel condensation between 2-cyanoacetamide derivatives and 5-methylfuran-2-carbaldehyde, followed by N-alkylation with 2-(3,4-dimethoxyphenyl)ethylamine. Key steps include:
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Formation of α,β-unsaturated nitrile:
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N-alkylation:
Reactivity Profile
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Nucleophilic attack: The acrylamide’s β-carbon undergoes Michael addition with thiols or amines.
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Cyano group hydrolysis: Under acidic conditions, the cyano group converts to carboxylic acid.
Biological Activities and Mechanisms
| Activity | Mechanism | IC<sub>50</sub> (μM) |
|---|---|---|
| Cytotoxicity (HeLa) | Caspase-3 activation | 12.4 ± 1.2 |
| Anti-inflammatory | COX-2 inhibition | 18.9 ± 2.1 |
| Antimicrobial (E. coli) | Membrane disruption | 32.5 ± 3.4 |
Anti-inflammatory Effects
The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α production by 58% at 20 μM in murine macrophages.
Antimicrobial Action
Preliminary data show 45% growth inhibition of Staphylococcus aureus at 50 μM, likely through interference with penicillin-binding proteins.
Applications in Materials Science
Polymer Precursor
The acrylamide moiety enables radical polymerization, forming thermally stable copolymers with styrene (T<sub>g</sub> = 145°C). Applications include:
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Photoresist components for lithography
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Ion-exchange membranes
Coordination Chemistry
The furan oxygen and cyano group act as bidentate ligands, forming complexes with Cu(II) and Fe(III). A Cu(II) complex exhibits superoxide dismutase-like activity (k<sub>cat</sub> = 1.2 × 10⁶ M⁻¹s⁻¹).
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